ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate
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Overview
Description
“Ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate” is a chemical compound with the CAS No. 899750-42-6. The molecular formula of this compound is C13H14ClN3O5S2 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, Francotte et al. reported a synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides and tested them as positive allosteric modulators of the AMPA receptors .Scientific Research Applications
Synthesis and Chemical Transformations
Ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate and related compounds have been extensively studied for their synthetic utility. The compound serves as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, the synthesis of benzo[e][1,2,6]thiadiazino[3,4-b][1,4]diazepin-10(11H)-ones and related ring transformations showcase the compound's utility in generating complex molecular architectures through reactions such as cyclization and C-N coupling (Kalogirou et al., 2021). Similarly, the application of microwave-promoted synthesis techniques has been explored to efficiently generate 1,2,4-triazole derivatives starting from related ethyl ester compounds, highlighting the versatility and efficiency of such methodologies in heterocyclic chemistry (Özil et al., 2015).
Catalytic Applications
In addition to its role in synthesis, compounds structurally related to this compound have been employed as catalysts in various organic transformations. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been utilized as an efficient and homogeneous catalyst for the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, demonstrating the compound's potential in facilitating diverse chemical reactions under aqueous media, aligning with principles of green chemistry (Khazaei et al., 2015).
Biological Activity
Research into the biological activities of compounds containing the thiadiazine moiety, similar to this compound, has revealed potential applications in medicine and agriculture. Studies on novel heterocycles incorporating a thiadiazole moiety have assessed their insecticidal efficacy against pests such as the cotton leafworm, Spodoptera littoralis, indicating their potential as agrochemical agents (Fadda et al., 2017).
Future Directions
The future directions for research on “ethyl 2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)butanoate” and similar compounds could involve further exploration of their pharmacological activities . Additionally, the development of more efficient synthesis methods and the study of their mechanism of action could be areas of interest .
Properties
IUPAC Name |
ethyl 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4S2/c1-3-10(12(17)20-4-2)21-13-15-9-6-5-8(14)7-11(9)22(18,19)16-13/h5-7,10H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJOMRZLWWGNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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